molecular formula C24H26N2O3S B2537210 1-(3,4-Dimethoxybenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899911-32-1

1-(3,4-Dimethoxybenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B2537210
CAS RN: 899911-32-1
M. Wt: 422.54
InChI Key: HPQSOBNQDHQVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione, also known as DMMDA-2-TS, is a chemical compound that belongs to the spirocyclic family of compounds. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

Molecular Structure and Biological Activity

  • Compounds like 2-Amino-1,5-diazaspiro[4.5]dec-1-en-5-ium salts, related to the compound , demonstrate varied bioactivity based on the nature of heteroatoms in the ring and the counter-ion. Particularly, the amino group's inclination to act as acceptors of hydrogen bonds plays a role in forming hydrogen-bonded tetramers in solids. Remarkably, these compounds exhibit significant antidiabetic activity, specifically α-amylase and α-glucosidase activity, showcasing their potential in scientific research related to diabetes treatment (Kayukova et al., 2022).

Synthesis and Antimicrobial Activity

  • Enantiomerically pure spiroisoxazolidines, similar in structure to the compound of interest, have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. These compounds show promising antimycobacterial properties, with specific derivatives being more potent than traditional anti-TB drugs. This indicates the potential use of such structures in developing new antimicrobial agents (Kumar et al., 2010).

Antifungal and Antibacterial Properties

  • The synthesis of novel isoxazolyl 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-diones and isoxazolyl 1-oxa-6-thia-2,4,9-triazaspiro[4.4]non-2-ene-8-ones, which are structurally related to the compound , revealed significant biological activity against standard strains. This showcases the potential of these compounds in antifungal and antibacterial applications, opening up new avenues for scientific research in the field of infectious diseases (Rajanarendar et al., 2010).

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(8-methyl-2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-16-11-13-24(14-12-16)25-21(17-7-5-4-6-8-17)23(30)26(24)22(27)18-9-10-19(28-2)20(15-18)29-3/h4-10,15-16H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQSOBNQDHQVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

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